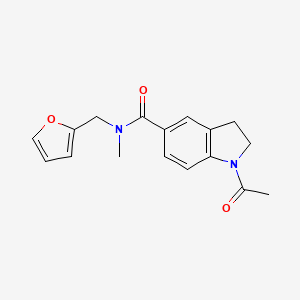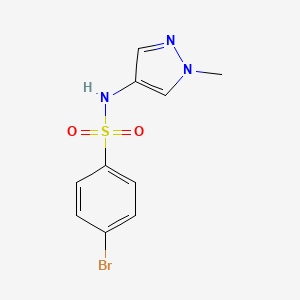
4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide
Descripción general
Descripción
4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound exhibits unique properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating the pH balance in various tissues and organs. By inhibiting carbonic anhydrase, this compound disrupts the pH balance, leading to the inhibition of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes. This inhibition leads to the disruption of the pH balance in various tissues and organs, which can have significant biochemical and physiological effects. For example, this compound has been shown to exhibit anti-tumor activity by inhibiting carbonic anhydrase IX, which is overexpressed in various types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide in lab experiments include its potent inhibitory activity against carbonic anhydrase enzymes, which makes it a useful tool for studying various physiological processes. However, its limitations include its potential toxicity and the need for further investigation to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the investigation of 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide. These include:
1. Further investigation of its potential use as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer.
2. Investigation of its potential use as a tool for studying various physiological processes.
3. Investigation of its potential toxicity and optimal dosage and administration route.
4. Further investigation of its mechanism of action and potential targets.
5. Investigation of its potential use in combination with other therapeutic agents to enhance their efficacy.
Aplicaciones Científicas De Investigación
4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
4-bromo-N-(1-methylpyrazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S/c1-14-7-9(6-12-14)13-17(15,16)10-4-2-8(11)3-5-10/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKVQGDEPYDGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


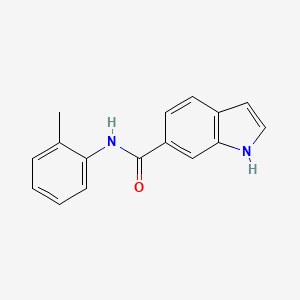
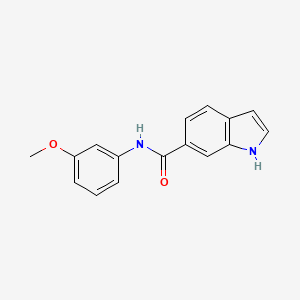
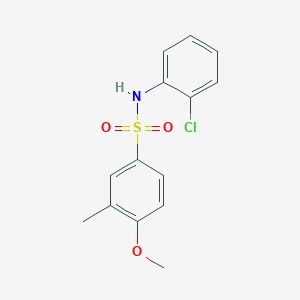

![4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7499234.png)
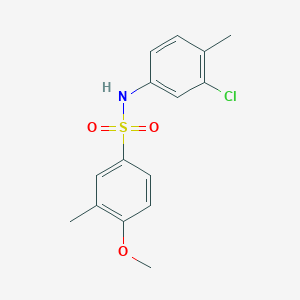

![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)
![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(2-propan-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7499258.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)
